molecular formula C10H7NO2 B093325 7-Quinolinecarboxylic acid CAS No. 1078-30-4

7-Quinolinecarboxylic acid

Cat. No. B093325
M. Wt: 173.17 g/mol
InChI Key: WXXVQWSDMOAHHV-UHFFFAOYSA-N
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Patent
US07713996B2

Procedure details

Lithium hydroxide monohydrate (5.42 g, 141 mmol, 3 equiv.) in water (50 ml) was added to a solution of quinoline-7-carboxylic acid methyl ester (8.8 g, 47 mmol) in tetrahydrofuran (200 ml) and the solution was stirred at room temperature for 16 hours. The tetrahydrofuran was evaporated under reduced pressure and the solution adjusted to pH 7 with 1N HCl (aq) (141 ml), forming a white precipitate. The precipitate was filtered and washed with water and heptane. The solid was dried in a vacuum oven at 50° C. to give quinoline-7-carboxylic acid, 8.4 g (100% yield) as a white solid. LC @215 nm; Rt 0.66: 100%, m/z (ES+): 174 (M+H+.); δH (400 MHz; d6-DMSO) 9.02 (1H, dd), 8.58 (1H, s), 8.48 (1H, d), 8.09 (2H, m), 7.66 (1H, dd).
Name
Lithium hydroxide monohydrate
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C[O:5][C:6]([C:8]1[CH:17]=[C:16]2[C:11]([CH:12]=[CH:13][CH:14]=[N:15]2)=[CH:10][CH:9]=1)=[O:7]>O.O1CCCC1>[N:15]1[C:16]2[C:11](=[CH:10][CH:9]=[C:8]([C:6]([OH:7])=[O:5])[CH:17]=2)[CH:12]=[CH:13][CH:14]=1 |f:0.1.2|

Inputs

Step One
Name
Lithium hydroxide monohydrate
Quantity
5.42 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
8.8 g
Type
reactant
Smiles
COC(=O)C1=CC=C2C=CC=NC2=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
forming a white precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water and heptane
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven at 50° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=CC=CC2=CC=C(C=C12)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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